molecular formula C10H17ClN2O2 B2483496 [1,4'-Bipiperidine]-2,6-dione hydrochloride CAS No. 2241130-81-2

[1,4'-Bipiperidine]-2,6-dione hydrochloride

Cat. No. B2483496
CAS RN: 2241130-81-2
M. Wt: 232.71
InChI Key: ZCWLEZRPAWODHS-UHFFFAOYSA-N
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Description

“[1,4’-Bipiperidine]-2,6-dione hydrochloride” is a compound that includes a hydrochloride group . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . It is the most commonly used salt and is found in 15.5% of all drugs .


Synthesis Analysis

The synthesis of piperidine derivatives, which would include “[1,4’-Bipiperidine]-2,6-dione hydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Future Directions

Piperidines, which include “[1,4’-Bipiperidine]-2,6-dione hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Mechanism of Action

Target of Action

[1,4’-Bipiperidine]-2,6-dione hydrochloride, also known as Biperiden, primarily targets the muscarinic acetylcholine receptors in the central and peripheral nervous systems . These receptors play a crucial role in transmitting signals in the nervous system. Biperiden is a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at these receptors .

Mode of Action

Biperiden interacts with its targets by binding to the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity .

Biochemical Pathways

The primary biochemical pathway affected by Biperiden is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Biperiden disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This can have downstream effects on various bodily functions, including heart rate, digestion, and salivation .

Pharmacokinetics

Biperiden has a bioavailability of approximately 33% when taken orally . It is metabolized in the liver through hydroxylation, and the metabolites are excreted via the kidneys . The elimination half-life of Biperiden is between 18 to 24 hours . These properties impact the drug’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it stays in the body .

Result of Action

The molecular and cellular effects of Biperiden’s action include a reduction in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity . At the cellular level, Biperiden’s antagonistic action on the muscarinic acetylcholine receptors leads to a decrease in the activity of these receptors, disrupting the normal signal transmission in the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biperiden. For instance, factors such as pH can affect the drug’s solubility and absorption . At pH 7, Biperiden appears almost entirely in one ionic form (a protonated tertiary amine group of the 1,4’-bipiperidine-1’-carbaldehyde), and as pH increases beyond 7, the neutral form is produced . Therefore, changes in the body’s pH can influence the drug’s absorption and, consequently, its efficacy . Furthermore, exposure to light and heat can affect the stability of the drug .

properties

IUPAC Name

1-piperidin-4-ylpiperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8;/h8,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWLEZRPAWODHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4'-Bipiperidine]-2,6-dione hydrochloride

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